molecular formula C14H11N3O B1407359 3-[(Pyridin-3-yl)amino]-1,2-dihydroisoquinolin-1-one CAS No. 1246961-03-4

3-[(Pyridin-3-yl)amino]-1,2-dihydroisoquinolin-1-one

Cat. No.: B1407359
CAS No.: 1246961-03-4
M. Wt: 237.26 g/mol
InChI Key: SQKITEYMEDVJIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-[(Pyridin-3-yl)amino]-1,2-dihydroisoquinolin-1-one” is a chemical compound with the molecular formula C14H11N3O and a molecular weight of 237.26 . It’s used for research purposes .

Scientific Research Applications

Synthesis and Biological Properties

A study by Paronikyan et al. (2020) describes a one-pot synthesis method for producing 3-amino-2-aryl-1,2,5,6,7,8-hexahydroisoquinolin-1-ones. This method involves the nucleophilic substitution at the pyridine ring's position 1, yielding various pyrimido[4,5-c]isoquinoline derivatives. The study examines the biological properties of these synthesized products, indicating their potential application in scientific research related to biology and chemistry (Paronikyan, Dashyan, & Stepanyan, 2020).

Potential in Medical Research

Research by Bentabed-Ababsa et al. (2010) reveals the synthesis of dipyridopyrimidinones using pyridine nitriles and esters. They found that compounds like dipyrido[1,2-a:4',3'-d]pyrimidin-11-one and dipyrido[1,2-a:3',4'-d]pyrimidin-5-one demonstrated notable antibacterial and antifungal activities. This suggests the potential for such compounds, including those related to 3-[(Pyridin-3-yl)amino]-1,2-dihydroisoquinolin-1-one, in the development of new antibacterial and antifungal agents (Bentabed-Ababsa et al., 2010).

Applications in Organic Chemistry

In a study by Katritzky et al. (2000), the synthesis of imidazolo[1,2-a]pyridines and -[2, 1-a]isoquinolines is detailed. This research demonstrates the practical application of this compound derivatives in organic chemistry, specifically in the synthesis of complex heterocyclic compounds (Katritzky, Qiu, Long, He, & Steel, 2000).

Biochemical Analysis

Biochemical Properties

3-[(Pyridin-3-yl)amino]-1,2-dihydroisoquinolin-1-one plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including kinases and phosphatases, which are essential for cellular signaling pathways. The compound’s interaction with these biomolecules often involves hydrogen bonding and hydrophobic interactions, facilitating its role as an inhibitor or activator in enzymatic reactions. For instance, it has been observed to inhibit certain kinases, thereby modulating signal transduction pathways that are critical for cell growth and differentiation .

Cellular Effects

The effects of this compound on various cell types are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, for example, this compound can induce apoptosis by disrupting the mitochondrial membrane potential and activating caspases. Additionally, it affects gene expression by modulating transcription factors and epigenetic markers, leading to changes in cellular behavior and phenotype .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with target biomolecules. It binds to the active sites of enzymes, either inhibiting or activating their function. This binding can lead to conformational changes in the enzyme structure, affecting its activity. The compound also influences gene expression by interacting with DNA and histone proteins, thereby altering chromatin structure and accessibility .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biological activity. Its degradation products may also have biological effects, which need to be considered in long-term studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects can occur, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dose optimization in preclinical studies to ensure safety and efficacy .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation. These interactions can affect metabolic flux and the levels of various metabolites. The compound’s metabolism may also produce active or inactive metabolites that contribute to its overall biological activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. For example, it may be actively transported into the nucleus, where it can exert its effects on gene expression and chromatin structure .

Properties

IUPAC Name

3-(pyridin-3-ylamino)-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O/c18-14-12-6-2-1-4-10(12)8-13(17-14)16-11-5-3-7-15-9-11/h1-9H,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQKITEYMEDVJIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(NC2=O)NC3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.